8-[Benzyl(methyl)amino]-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family. It is characterized by a unique structure that includes multiple functional groups, making it of interest in various scientific fields, particularly medicinal chemistry. The compound's molecular formula is , and it has a molecular weight of approximately 375.45 g/mol .
This compound can be sourced from chemical suppliers such as Sigma-Aldrich and LGC Standards, which provide it for research purposes. It is classified as a purine derivative, falling under the category of nucleobase analogs. Such compounds are often studied for their potential biological activities, including antiviral and anticancer properties.
The synthesis of 8-[benzyl(methyl)amino]-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step reactions starting from simpler precursors.
Details on specific reaction conditions (temperature, solvents) and catalysts used in these steps are critical for optimizing yield and purity but are not fully disclosed in available literature.
The molecular structure of 8-[benzyl(methyl)amino]-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can be represented using various chemical notation systems:
CC(C)(C)N1C(=O)N(C(=O)N1C)C(C(C)(C)C)C(C)(C)(C)OInChI=1S/C20H25N5O3/c1-12(2)20(19(28)27-15(22)21-20)16(23)14(17(12)18(26)29)11-13(24)10/h10-11,14-15,18,24H,22H2,1-9H3,(H,21,26)(H4,N4)The structure features a purine core with various substituents that influence its chemical properties and biological activity.
The compound can participate in several chemical reactions due to its functional groups:
These reactions are essential for evaluating the compound's reactivity and potential applications in drug development.
The mechanism of action for 8-[benzyl(methyl)amino]-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is not fully elucidated but may involve:
Further studies are needed to clarify its exact biological targets and mechanisms.
The physical properties of 8-[benzyl(methyl)amino]-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione include:
Chemical properties include:
Relevant data on melting point or boiling point is not extensively documented but should be determined experimentally for practical applications.
8-[Benzyl(methyl)amino]-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has potential applications in:
Research into this compound may yield valuable insights into its therapeutic potential and mechanisms of action within biological systems.
CAS No.: 152404-52-9
CAS No.: 13474-59-4
CAS No.: 1246815-51-9
CAS No.:
CAS No.: